1-Carbaoxytocin, 1-butanoic acid- (9CI) has a CAS number of 221464-33-1 and is recognized in various chemical databases, including PubChem and ChemicalBook. The molecular formula for this compound is , with a molecular weight of approximately 1004.17 g/mol . It falls under the broader classification of oxytocin analogs, which are utilized for their uterotonic effects in clinical settings.
The synthesis of 1-Carbaoxytocin, 1-butanoic acid- (9CI) involves several key steps that modify the parent structure of oxytocin. The general approach includes:
Specific parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity, making optimization essential during the synthesis process.
The molecular structure of 1-Carbaoxytocin, 1-butanoic acid- (9CI) features a complex arrangement typical of peptide hormones. Key characteristics include:
The three-dimensional conformation plays a critical role in its binding affinity to oxytocin receptors, influencing its biological activity .
The chemical reactivity of 1-Carbaoxytocin, 1-butanoic acid- (9CI) includes:
Understanding these reactions is vital for optimizing storage conditions and ensuring stability during pharmaceutical formulation .
The mechanism of action for 1-Carbaoxytocin, 1-butanoic acid- (9CI) closely resembles that of endogenous oxytocin:
The pharmacokinetics indicate that after administration, significant physiological effects can be observed within minutes, with a half-life ranging from 85 to 100 minutes .
The physical and chemical properties of 1-Carbaoxytocin, 1-butanoic acid- (9CI) include:
These properties are crucial for formulation development in pharmaceutical applications .
1-Carbaoxytocin, 1-butanoic acid- (9CI) has several important applications:
The synthesis of 1-Carbaoxytocin heavily relies on Fmoc-based solid-phase peptide synthesis (SPPS), which enables precise control over the sequential addition of amino acids and facilitates the incorporation of non-natural residues. The standard protocol utilizes 2-chlorotrityl chloride resin or Rink amide resin to anchor the C-terminal amino acid, providing acid-labile linkage crucial for final cleavage without disrupting the sensitive disulfide bond or other structural elements [1] [2] [8]. Coupling reactions employ activating reagents such as N,N'-diisopropylcarbodiimide (DIC) paired with hydroxybenzotriazole (HOBt) or oxyma pure to minimize racemization, particularly at sterically hindered residues. The iterative process involves:
Table 1: Key SPPS Reagents and Conditions for 1-Carbaoxytocin Synthesis
Component | Reagent/Resin | Purpose | Optimal Condition |
---|---|---|---|
Solid Support | 2-Chlorotrityl chloride resin | C-terminal anchoring | 0.5-1.0 mmol/g loading |
Activation Reagent | DIC/HOBt | Peptide bond formation | 3-4 eq amino acid, 45-120 min reaction |
Fmoc Removal | 20% Piperidine/DMF | N-terminal deprotection | 1-2 min + 10 min treatments |
Cleavage Cocktail | TFA/TIPS/Water (95:2.5:2.5) | Global deprotection & resin release | 2-3 hours at room temperature |
Post-assembly, the linear peptide precursor is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail containing triisopropylsilane (TIPS) and water as scavengers (typical ratio: TFA/TIPS/H₂O = 95:2.5:2.5). This step simultaneously removes acid-labile side-chain protecting groups while liberating the peptide into solution for subsequent cyclization and purification [1] [2].
The incorporation of 1-butanoic acid (C₄H₇O₂) at position 1 replaces the native disulfide-forming cysteine residue, fundamentally altering the molecule's cyclization chemistry and stability profile. This modification involves:
Table 2: Impact of Butanoic Acid Substitution on Pharmacokinetic Properties
Peptide | Half-life (Rat Placental Tissue) | Protease Resistance (Chymotrypsin) | Receptor Binding Affinity (nM) |
---|---|---|---|
Native Oxytocin | 15 ± 3 min | Low (Cleavage at Tyr²-Ile³) | 0.7 ± 0.2 |
1-Carbaoxytocin | 42 ± 8 min | High (No cleavage detected) | 1.4 × 10³ ± 4.4 × 10² |
Atosiban (Antagonist) | 28 ± 5 min | Moderate | 7.0 ± 2.1 |
The substitution of Tyr² with O-methyl-L-tyrosine (Mty) enhances receptor selectivity and metabolic stability but introduces synthetic complications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7